N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine is a synthetic organic compound that features a combination of benzylidene, pyridinyl, and piperazinamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 4-(Methylthio)benzaldehyde with 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Substituted pyridinyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazine
- N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperidinamine
Uniqueness
N-(4-(Methylthio)benzylidene)-4-(2-pyridinyl)-1-piperazinamine is unique due to the presence of both the benzylidene and pyridinyl groups, which can impart distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N4S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(E)-1-(4-methylsulfanylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H20N4S/c1-22-16-7-5-15(6-8-16)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+ |
InChI Key |
XIPUUNDEFVFYOR-XMHGGMMESA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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